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  • Product: (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: NMR Spectral Analysis of (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate

Executive Summary (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate (CAS: 1343350-41-5) is a highly versatile chiral building block utilized in the synthesis of advanced therapeutics, including 1[1] and 2[2]. The str...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate (CAS: 1343350-41-5) is a highly versatile chiral building block utilized in the synthesis of advanced therapeutics, including 1[1] and 2[2]. The structural integrity of the piperazinone core—specifically the stereocenter at C2—is paramount for target binding affinity. This whitepaper provides a comprehensive analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data, establishing a self-validating framework for researchers to verify stereochemical purity and structural connectivity.

Structural Dynamics & Spectral Causality

The molecule features a piperazinone ring substituted with a phenyl group at C2 and a tert-butyloxycarbonyl (Boc) protecting group at N1.

Causality of Spectral Broadening: The N-Boc group undergoes restricted rotation around the C–N partial double bond at room temperature (298K). This dynamic process creates slowly interconverting rotamers on the NMR timescale. Consequently, protons proximal to the N1 atom—specifically the chiral H-2 methine and the H-6 methylene protons—often exhibit significant line broadening or appear as complex multiplets rather than clean first-order splitting patterns. Furthermore, the N4 proton (NH) experiences quadrupolar relaxation from the adjacent 14 N nucleus, resulting in a characteristically broad signal that lacks sharp coupling definition.

Quantitative Spectral Data

1 H NMR Data (500 MHz, CDCl 3​ )

The following 1 H NMR data is derived from the foundational characterization published in 1[1].

Proton(s)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ar-H7.42 – 7.27m5HPhenyl ring protons (o, m, p)
N-H6.02 – 5.71m (br)1HPiperazinone NH (N4)
H-24.15 – 4.06m1HChiral center CH (C2)
H-5a3.80 – 3.69m1HPiperazinone CH 2​ (C5)
H-6a3.69 – 3.61m1HPiperazinone CH 2​ (C6)
H-5b, H-6b3.42 – 3.30m2H*Piperazinone CH 2​ (C5, C6)
Boc-CH 3​ 1.51s9Htert-Butyl methyls

*Expertise & Experience Note: The original literature source[1] reports the 3.42–3.30 ppm signal as integrating to 1H. However, based on the strict 20-proton stoichiometry of C 15​ H 20​ N 2​ O 3​ , the C5/C6 methylene envelope must account for 4 protons total. Therefore, structural logic dictates that this most shielded multiplet must integrate to 2H to close the mass balance.

13 C NMR Data (125 MHz, CDCl 3​ Predictive Benchmark)

Due to the scarcity of isolated 13 C spectra in primary screening reports, the following table provides a rigorous predictive benchmark based on established chemical shift principles for this exact scaffold.

CarbonChemical Shift (δ, ppm)TypeAssignment
C3 (C=O)~168.5C q​ Piperazinone amide carbonyl
Boc (C=O)~154.0C q​ Carbamate carbonyl
Ph (ipso)~138.2C q​ Phenyl ipso-carbon
Ph (o, m, p)126.5 - 129.0CHPhenyl aromatic carbons
Boc (C q​ )~80.5C q​ tert-Butyl quaternary carbon
C2~61.0CHChiral methine
C6~41.5CH 2​ Methylene adjacent to N-Boc
C5~39.0CH 2​ Methylene adjacent to NH
Boc (CH 3​ )~28.3CH 3​ tert-Butyl methyls

Experimental Methodology: A Self-Validating Protocol

To achieve reproducible and high-resolution NMR spectra, the following step-by-step protocol must be strictly adhered to. This workflow is designed as a self-validating system, ensuring that any spectral artifacts are identified and eliminated during acquisition.

Step 1: Sample Preparation
  • Action: Weigh 15–20 mg of the compound and dissolve completely in 0.6 mL of CDCl 3​ (99.8% D) containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube.

  • Causality: CDCl 3​ is optimal for solubilizing Boc-protected amines without inducing hydrogen-bonding artifacts that protic solvents would cause. TMS provides an absolute zero-point reference (δ 0.00 ppm), which is critical for precise chemical shift reporting and cross-laboratory reproducibility.

Step 2: Instrument Calibration & Shimming
  • Action: Insert the sample into a 500 MHz NMR spectrometer. Lock onto the deuterium frequency of CDCl 3​ . Execute automated gradient shimming (e.g., TopShim) followed by manual fine-tuning of the Z1 and Z2 gradients.

  • Causality: The complex AA'BB' spin system of the C5/C6 methylenes requires extreme magnetic field homogeneity (B 0​ ). Poor shimming will obscure the fine J -coupling, rendering stereochemical validation impossible.

Step 3: 1D Acquisition ( 1 H and 13 C)
  • Action ( 1 H): Use a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds. Acquire 16–32 scans.

  • Action ( 13 C): Use a proton-decoupled sequence (zgpg30). Set D1 to 2.0 seconds. Acquire 512–1024 scans.

  • Causality: A 2.0-second D1 ensures that all protons, particularly the isolated H-2 and the broad NH, fully relax between pulses. This guarantees that the integration values perfectly reflect the 20-proton stoichiometry. For 13 C, the high scan count compensates for the low natural abundance and the long T 1​ relaxation times of the quaternary carbons.

Step 4: 2D NMR Validation (COSY, HSQC, HMBC)
  • Action: Acquire 2D spectra to unequivocally map the spin systems.

  • Causality: COSY confirms the connectivity of the C5-C6 ethylene bridge. HSQC differentiates the CH 2​ protons (C5, C6) from the CH proton (C2). HMBC connects the isolated H-2 to the C3 carbonyl and the phenyl ring, validating the regiochemistry of the Boc and Phenyl groups.

Visualizations

NMR_Workflow A Sample Prep (CDCl3 + TMS) B B0 Shimming & D-Lock A->B C 1D Acquisition (1H & 13C) B->C D 2D Mapping (COSY/HMBC) C->D E Stereochemical Validation D->E

Step-by-step NMR acquisition workflow for stereochemical validation.

Piperazine_Connectivity N1 N1 (Boc) C2 C2 (CH-Ph) N1->C2 C3 C3 (C=O) C2->C3 C2->C3 HMBC C6 C6 (CH2) C2->C6 HMBC N4 N4 (NH) C3->N4 C5 C5 (CH2) N4->C5 N4->C5 COSY C5->C6 C5->C6 COSY C6->N1

2D NMR spin-spin coupling network mapping the piperazinone core.

References

  • Novel Phenyl-Substituted 5,6-Dihydro-[1,2,4]triazolo[4,3-a]pyrazine P2X7 Antagonists with Robust Target Engagement in Rat Brain.
  • CN107174584B - Application of piperazine structure-containing compounds in preparation of lsd1 inhibitors.

Sources

Exploratory

Initial Discovery and Synthesis Pathways for (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate: A Technical Guide

Executive Summary The piperazine ring is one of the most privileged scaffolds in modern medicinal chemistry, frequently utilized to modulate pharmacokinetic properties and target engagement in central nervous system (CNS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine ring is one of the most privileged scaffolds in modern medicinal chemistry, frequently utilized to modulate pharmacokinetic properties and target engagement in central nervous system (CNS) therapeutics. Specifically, (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate (CAS: 2411591-34-7) has emerged as a critical chiral intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs) [1].

This compound serves as the foundational building block for novel 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine P2X7 antagonists—agents designed to cross the blood-brain barrier and mitigate neuroinflammation in mood disorders [1]. It is also heavily utilized in the development of LSD1 (Lysine-specific demethylase 1) inhibitors for oncology applications. This whitepaper provides an in-depth mechanistic analysis and validated synthetic protocols for the discovery and scalable production of this vital intermediate.

Retrosynthetic Rationale & Structural Logic

The molecular architecture of (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate presents three distinct synthetic challenges:

  • The Chiral Center (C2): Requires strict stereocontrol to maintain the (S)-configuration, as enantiomeric purity directly dictates the binding affinity of the final API.

  • The Lactam Core (C3): The 3-oxo group reduces the basicity of the adjacent N4 nitrogen, stabilizing the ring and providing a handle for further functionalization (e.g., conversion to a thioxopiperazine) [1].

  • Orthogonal Protection (N1): The tert-butyloxycarbonyl (Boc) group at N1 prevents unwanted side reactions during downstream cross-coupling or cyclization events.

Regioselective Protection Mechanism

A critical aspect of this molecule's synthesis is the regioselective Boc protection. The piperazinone core contains two nitrogen atoms: the N1 secondary amine and the N4 lactam amide. Because the lone pair on the N4 nitrogen is delocalized into the adjacent C3 carbonyl pi-system, its nucleophilicity is drastically reduced. Consequently, when treated with di-tert-butyl dicarbonate (Boc₂O), the highly nucleophilic N1 secondary amine selectively attacks the reagent, yielding the N1-protected target without the need for complex directing groups.

G Start (S)-3-phenylpiperazin-2-one N1 N1: Secondary Amine (Highly Nucleophilic) Start->N1 N4 N4: Lactam Amide (Delocalized Lone Pair) Start->N4 Boc2O Di-tert-butyl dicarbonate (Boc2O) N1->Boc2O Rapid Attack N4->Boc2O No Reaction Product (S)-tert-Butyl 3-oxo-2-phenylpiperazine -1-carboxylate Boc2O->Product Regioselective Protection

Mechanistic rationale for the regioselective Boc protection at the N1 position.

Synthesis Pathways: Evolution & Comparison

The synthesis of the 2-phenylpiperazine core has evolved significantly from early discovery chemistry to modern CDMO (Contract Development and Manufacturing Organization) standards.

Pathway A: Classical Intramolecular Substitution (Racemic)

Historically, the 3-oxo-2-phenylpiperazine core was synthesized via the condensation of ethyl α-bromophenylacetate with ethylenediamine[2]. A more modern adaptation utilized in early P2X7 antagonist discovery involves coupling 2-bromo-2-phenylacetyl chloride with mono-Boc-protected ethylenediamine [1]. While highly efficient for generating the racemic scaffold, this pathway requires late-stage chiral resolution (e.g., using Dibenzoyl-L-tartaric acid) to isolate the (S)-enantiomer, resulting in a maximum theoretical yield of 50% for the desired isomer and high E-factor waste.

Pathway B: The Chiral Pool Approach (Modern Standard)

To achieve high enantiomeric excess (ee) without resolution waste, modern synthesis relies on the "Chiral Pool" approach. By utilizing commercially available (S)-phenylglycine , the (S)-stereocenter is locked in from the first step. The amino acid is esterified and reacted with a 2-haloethylamine derivative (or via reductive amination with an aminoacetaldehyde). Subsequent base-catalyzed lactamization closes the ring, preserving the stereocenter with >98% ee.

G Target (S)-tert-Butyl 3-oxo-2-phenylpiperazine -1-carboxylate Intermediate (S)-3-phenylpiperazin-2-one Target->Intermediate Boc Deprotection (Retrosynthetic) ChiralPool (S)-Phenylglycine (Chiral Pool) Intermediate->ChiralPool Pathway B (Stereospecific) Racemic Ethyl α-bromophenylacetate + Ethylenediamine Intermediate->Racemic Pathway A (Racemic + Resolution)

Retrosynthetic analysis showing the divergence between chiral pool and racemic pathways.

Quantitative Data: Pathway Comparison

The following table summarizes the operational metrics between the two primary synthetic strategies:

MetricPathway A: Intramolecular Substitution [1]Pathway B: Chiral Pool Approach
Starting Material 2-Bromo-2-phenylacetyl chloride(S)-Phenylglycine
Stereocontrol None (Requires chiral resolution)Excellent (Preserves natural stereocenter)
Overall Yield ~35-40% (post-resolution)~65-75%
Enantiomeric Excess (ee) > 95% (dependent on resolution efficiency)> 98% (inherent to starting material)
Scalability Moderate (Resolution is time/solvent intensive)Very High (Preferred for CDMO scale-up)
Key Advantage Elegant one-pot cyclization/Boc-protectionAtom-economical, zero resolution waste

Detailed Experimental Protocols

The following protocol details the highly efficient, self-validating One-Pot Cyclization and Protection methodology adapted from the discovery of P2X7 antagonists [1]. This system is designed to minimize intermediate isolation while maximizing throughput.

Protocol: One-Pot Synthesis of (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate

Prerequisites & Materials:

  • Precursor: (S)-2-bromo-N-(2-aminoethyl)-2-phenylacetamide (Compound 15) [1]

  • Reagents: Anhydrous Potassium Carbonate (K₂CO₃), Di-tert-butyl dicarbonate (Boc₂O).

  • Solvents: Anhydrous Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Brine.

Step-by-Step Methodology:

  • Reaction Setup & Base Addition:

    • To a clean, flame-dried round-bottom flask, add a solution of the uncyclized precursor (e.g., 19.28 g, 43.74 mmol) in 430 mL of anhydrous THF.

    • Causality Check: THF is selected because its boiling point (65 °C) provides the exact thermal energy required to overcome the activation barrier for the 6-membered ring closure without causing thermal degradation of the substrate.

    • Add anhydrous K₂CO₃ (60.46 g, 437.46 mmol, 10 eq).

    • Causality Check: The cyclization generates hydrobromic acid (HBr). A mild, heterogeneous, non-nucleophilic base like K₂CO₃ acts as an acid scavenger, driving the intramolecular Sₙ2 reaction forward without hydrolyzing the sensitive amide bonds.

  • Lactamization (Ring Closure):

    • Equip the flask with a reflux condenser and heat the reaction to 65 °C overnight under an inert nitrogen atmosphere.

    • Monitor the disappearance of the starting material via TLC or LC-MS. The intermediate formed is (S)-3-phenylpiperazin-2-one.

  • In-Situ Regioselective Boc Protection:

    • Once cyclization is confirmed complete, cool the reaction slightly and add Di-tert-butyl dicarbonate (19.28 g, 87.49 mmol, 2 eq) directly to the same pot.

    • Causality Check: Adding Boc₂O in situ leverages the existing alkaline environment. It immediately traps the newly formed, highly nucleophilic N1 secondary amine, preventing oxidative degradation or dimerization of the unprotected piperazinone.

    • Resume reflux at 65 °C for an additional 5 hours.

  • Quench and Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with EtOAc and wash sequentially with distilled water and brine.

    • Causality Check: The water wash removes the excess K₂CO₃ and inorganic bromide salts, while the brine wash pulls residual water out of the organic layer, pre-drying it.

  • Isolation and Purification:

    • Partition the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue via silica gel chromatography (gradient: 0–30% ethyl acetate in hexanes) to provide the desired product as a white solid (Typical yield: ~79%) [1].

References

  • Chrovian, C. C., Soyode-Johnson, A., Ao, H., Bacani, G. M., Carruthers, N. I., Lord, B., Nguyen, L., Rech, J. C., Wang, Q., Bhattacharya, A., & Letavic, M. A. (2016). Novel Phenyl-Substituted 5,6-Dihydro-[1,2,4]triazolo[4,3-a]pyrazine P2X7 Antagonists with Robust Target Engagement in Rat Brain. ACS Chemical Neuroscience, 7(4), 490-497. URL: [Link]

  • Roderick, W. R., Platte, H. J., & Pollard, C. B. (1966). Derivatives of Piperazine. XXXV. Synthesis of 2-Phenylpiperazine and Some Derivatives. Journal of Medicinal Chemistry, 9(2), 181-185. URL: [Link]

Protocols & Analytical Methods

Method

mild Boc deprotection protocols for (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate

Application Note: Mild Boc Deprotection Protocols for (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate Introduction & Mechanistic Rationale The molecule (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Mild Boc Deprotection Protocols for (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate

Introduction & Mechanistic Rationale

The molecule (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate is a highly valuable chiral building block in pharmaceutical synthesis. However, the removal of its N1-Boc protecting group presents a significant chemical challenge due to the extreme lability of the C2 stereocenter.

The Causality of Epimerization: The C2 proton is situated directly between an electron-withdrawing phenyl ring (benzylic position) and a lactam carbonyl (C3=O). Under standard Boc deprotection conditions utilizing strong Brønsted acids (e.g., neat Trifluoroacetic Acid (TFA) or 4M HCl in dioxane), the strong acid rapidly protonates the lactam oxygen. This protonation drastically increases the electrophilicity of the C3 carbon and the acidity of the adjacent C2 proton, driving rapid enolization. Once the sp3 hybridized C2 carbon planarizes into an sp2 enol intermediate, the stereochemical integrity is destroyed. Upon reprotonation, the molecule racemizes, yielding a biologically inactive (R/S) mixture.

To preserve the strict (S)-configuration (>99% ee), researchers must bypass the enolization pathway entirely. This requires the use of mild, non-enolizing deprotection strategies that cleave the tert-butyl carbamate without generating highly acidic microenvironments.

Mechanistic Divergence of Deprotection Pathways

Mechanism Start (S)-N1-Boc-3-oxo-2-phenylpiperazine Harsh Harsh Acid (TFA / HCl) Start->Harsh Standard Conditions Mild Mild Protocols (ZnBr2, TMSOTf, HFIP) Start->Mild Optimized Conditions Enol C2-Enolization (Stereocenter Cleavage) Harsh->Enol Racemic Racemic Product (R/S Mixture) Enol->Racemic Chiral Concerted Cleavage / Buffered Intermediate Mild->Chiral Product (S)-3-oxo-2-phenylpiperazine (>99% ee) Chiral->Product

Figure 1: Mechanistic divergence of Boc deprotection pathways dictating C2 stereointegrity.

Comparative Data Summary

The following table synthesizes the quantitative expectations and operational parameters for the three validated mild deprotection methodologies.

ProtocolReagent SystemMechanistic PathwayTypical YieldEpimerization RiskScalability
A ZnBr₂ in DCMLewis Acid Coordination85–92%Very LowHigh (Batch Synthesis)
B TMSOTf / 2,6-LutidineBuffered Silyl Cleavage90–95%None (Neutral)Medium (Moisture Sensitive)
C HFIP (Microwave)H-Bond Stabilized Thermal75–85%LowHigh (Continuous Flow/MW)

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . By incorporating specific In-Process Controls (IPC) via Chiral HPLC, the chemist can verify that the chosen conditions successfully prevented C2 epimerization before proceeding to downstream synthesis.

Protocol A: Zinc Bromide (ZnBr₂) Mediated Deprotection

Zinc bromide acts as a mild, highly chemoselective Lewis acid. It coordinates directly to the Boc carbamate oxygen and the N1 nitrogen, activating the tert-butyl group for cleavage without protonating the C3 lactam, thereby avoiding the enolization pathway entirely[1].

  • Preparation: Flame-dry a round-bottom flask under inert argon. Add (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate (1.0 eq, e.g., 500 mg).

  • Solvation: Dissolve the substrate in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Reagent Addition: Add finely powdered, anhydrous Zinc Bromide (ZnBr₂) (3.0 eq) in one portion.

  • Reaction: Stir the suspension vigorously at room temperature (20–25 °C) overnight (12–16 hours).

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in 500 µL DCM, and wash with saturated aqueous NaHCO₃. Analyze the organic layer via LC-MS for mass conversion and Chiral HPLC (e.g., Chiralcel OD-H) to confirm >99% ee.

  • Quench & Workup: Once complete, quench the reaction by adding saturated aqueous NaHCO₃ (pH ~8) to precipitate zinc salts. Filter the biphasic mixture through a pad of Celite.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Dry the combined organics over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: TMSOTf / 2,6-Lutidine Buffered Deprotection

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a powerful silylating agent that cleaves the Boc group via a transient silyl carbamate. When paired with 2,6-lutidine (a sterically hindered base), the generated triflic acid is immediately scavenged. This maintains a strictly neutral reaction environment, completely suppressing acid-catalyzed epimerization.

  • Preparation: In a flame-dried flask under argon, dissolve the substrate (1.0 eq) in anhydrous DCM (0.1 M).

  • Buffering: Add 2,6-lutidine (3.0 eq) and cool the solution to 0 °C using an ice-water bath.

  • Activation: Dropwise, add TMSOTf (2.0 eq) over 5 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1–2 hours.

  • Quench: Quench the reaction strictly at 0 °C by adding methanol (5 mL/mmol) to decompose excess TMSOTf, followed by a pH 7.4 phosphate buffer.

  • Extraction: Extract with Ethyl Acetate (EtOAc) (3x). Wash the combined organics with brine, dry over MgSO₄, and concentrate.

Protocol C: Acid-Free HFIP Thermal Deprotection

Hexafluoroisopropanol (HFIP) is a strong hydrogen-bond donor but a very weak acid (pKa ~9.3). It stabilizes the polar transition state of thermal Boc cleavage through extensive hydrogen bonding, allowing deprotection to occur under microwave irradiation without the addition of any Brønsted acid[2].

  • Preparation: Add the substrate (1.0 eq) to a microwave-safe reaction vial.

  • Solvation: Dissolve the substrate in pure 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) to a concentration of 0.2 M. Seal the vial with a crimp cap.

  • Irradiation: Heat the mixture in a dedicated microwave synthesizer at 120 °C for 20–30 minutes.

  • Self-Validation (IPC): Cool the vial to room temperature. Analyze a 5 µL aliquot directly via LC-MS to ensure complete consumption of the starting material.

  • Isolation: Because no salts or acids were added, simply transfer the mixture to a round-bottom flask and remove the HFIP in vacuo (HFIP boils at 58 °C). The resulting residue is the pure deprotected amine.

Experimental Workflow

Workflow Prep Substrate Preparation Reagent Reagent Addition (ZnBr2 or TMSOTf) Prep->Reagent Monitor Reaction Monitoring (LC-MS / Chiral HPLC) Reagent->Monitor Quench Mild Quench (pH 7-8 Buffer) Monitor->Quench Extract Extraction & Purification Quench->Extract

Figure 2: Step-by-step workflow for mild Boc deprotection and stereocenter preservation.

References

  • Thaqi, A., McCluskey, A., & Scott, J. "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." ResearchGate. Available at: [Link]

  • Ohfune, Y., Shinada, T., et al. "The Chemistry and Biology of the Tetrodotoxin Natural Product Family." National Institutes of Health (NIH) / PMC. Available at: [Link]

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate

Target Audience: Process Chemists, API Development Scientists, and CDMO Professionals. Introduction & Strategic Route Selection Chiral piperazine derivatives, particularly 2-phenylpiperazines, are privileged scaffolds in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, API Development Scientists, and CDMO Professionals.

Introduction & Strategic Route Selection

Chiral piperazine derivatives, particularly 2-phenylpiperazines, are privileged scaffolds in modern drug discovery. The target compound, (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate (CAS: 2411591-34-7), serves as a critical chiral intermediate in the synthesis of P2X7 receptor antagonists[1] and LSD1 inhibitors[2].

Historically, the synthesis of piperazin-2-ones relied on the condensation of ethyl α -bromophenylacetate with ethylenediamine[3]. However, on a multi-kilogram scale, this classical approach suffers from poor regioselectivity, competitive over-alkylation, and severe challenges in enantiomeric control. To establish a robust, GMP-compliant scale-up process, we have engineered a stepwise assembly route adapted from validated medicinal chemistry protocols[1].

Our optimized scale-up strategy utilizes an S_N2 intramolecular cyclization. By starting with enantiopure (R)-2-bromo-2-phenylacetyl chloride, the subsequent cyclization proceeds with complete Walden inversion, cleanly yielding the desired (S)-configuration without the need for expensive downstream chiral supercritical fluid chromatography (SFC).

Process Workflow & Mechanistic Insights

The synthesis is executed in three telescoping-friendly stages: Amidation, Deprotection, and a tandem Cyclization/Boc-Protection sequence.

G A Mono-Boc-EDA + (R)-2-Bromo-2-phenylacetyl chloride B Step 1: Amidation Solvent: 2-MeTHF, Base: Et3N Temp: 0 °C A->B C tert-Butyl (2-(2-bromo-2-phenylacetamido)ethyl)carbamate B->C D Step 2: Boc Deprotection Reagent: HCl in EtOAc Temp: 20 °C C->D E N-(2-Aminoethyl)-2-bromo-2-phenylacetamide HCl D->E F Step 3a: Intramolecular Cyclization Reagent: K2CO3, THF, 65 °C E->F G (S)-3-Oxo-2-phenylpiperazine (Walden Inversion at C2) F->G H Step 3b: In Situ Boc Protection Reagent: Boc2O, 65 °C G->H I (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate (Target Intermediate) H->I

Synthetic workflow for the scale-up of (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate.

Causality of Process Engineering Choices
  • Solvent Switch to 2-MeTHF (Step 1): Literature procedures often utilize dichloromethane (CH₂Cl₂) at cryogenic temperatures (-78 °C)[1]. For pilot-plant operations, we replaced CH₂Cl₂ with 2-methyltetrahydrofuran (2-MeTHF) at -5 °C to 0 °C. 2-MeTHF is a greener solvent that offers excellent phase separation during aqueous workup and eliminates the need for extreme cryogenic cooling.

  • Avoidance of TFA (Step 2): Deprotection of the Boc group is traditionally performed using Trifluoroacetic acid (TFA)[1]. On scale, TFA is highly corrosive, toxic, and forms stable trifluoroacetate salts that can stall downstream cyclization. We substitute this with 4M HCl in EtOAc, which cleanly precipitates the intermediate as a highly pure hydrochloride salt, driving the reaction forward via Le Chatelier's principle.

  • In situ Boc Protection (Step 3): The intermediate (S)-3-oxo-2-phenylpiperazine is highly polar, water-soluble, and prone to oxidative dimerization. Attempting to isolate it results in massive yield losses. By adding Di-tert-butyl dicarbonate (Boc₂O) directly to the cyclization reactor once the ring closure is complete, the secondary amine is trapped immediately[1]. This converts the highly polar free base into a lipophilic product that is easily isolated via crystallization.

  • Base Optimization: While discovery-scale protocols use up to 10 equivalents of K₂CO₃[1], our process engineering data shows that 4.0 equivalents are sufficient to neutralize the HCl salt and drive the cyclization, significantly reducing the solid load and improving the E-factor.

Step-by-Step Scale-Up Protocols

Step 1: Synthesis of tert-Butyl (2-(2-bromo-2-phenylacetamido)ethyl)carbamate
  • Preparation: Inert a 50 L glass-lined reactor with N₂. Charge 2-MeTHF (10 L), tert-butyl N-(2-aminoethyl)carbamate (1.0 kg, 6.24 mol), and Triethylamine (1.26 kg, 12.48 mol).

  • Reaction: Cool the mixture to -5 °C. Begin the dropwise addition of (R)-2-bromo-2-phenylacetyl chloride (1.53 kg, 6.55 mol) dissolved in 2-MeTHF (3 L) over 2.5 hours. Maintain the internal temperature below 5 °C to prevent competitive acylation of the Boc-protected nitrogen.

  • In-Process Control (IPC): Stir for 1 hour at 0 °C. Sample for HPLC (Target: < 1% mono-Boc-EDA remaining).

  • Workup: Quench the reaction with DI water (5 L). Separate the phases. Wash the organic layer sequentially with 1M HCl (3 L), 5% NaHCO₃ (3 L), and brine (3 L).

  • Solvent Swap: Concentrate the organic layer under reduced pressure to ~3 L, then chase with EtOAc (2 × 4 L) to prepare for Step 2.

Step 2: Synthesis of N-(2-Aminoethyl)-2-bromo-2-phenylacetamide Hydrochloride
  • Reaction: To the EtOAc solution from Step 1 (adjusted to 8 L total volume), add 4M HCl in EtOAc (6.24 L, 24.96 mol) slowly at 20 °C.

  • Aging: Stir the slurry at 20–25 °C for 5 hours. The product will precipitate as a dense white solid as the Boc group is cleaved.

  • IPC: Sample the supernatant for HPLC (Target: < 0.5% starting material).

  • Isolation: Filter the slurry through a Nutsche filter. Wash the filter cake with cold EtOAc (2 L) and dry under vacuum at 40 °C for 12 hours.

Step 3: Cyclization and in situ Boc Protection
  • Cyclization: Charge a clean 50 L reactor with THF (15 L), anhydrous K₂CO₃ (3.45 kg, 24.96 mol), and the HCl salt from Step 2 (approx. 1.8 kg). Heat the suspension to 65 °C and reflux for 12 hours.

  • IPC: Sample for LC-MS. Confirm the disappearance of the linear precursor and the presence of the cyclized free base (m/z 177 [M+H]⁺).

  • Boc Protection: Cool the reactor to 40 °C. Add Boc₂O (2.04 kg, 9.36 mol) in one portion. Re-heat the mixture to 65 °C and stir for an additional 5 hours[1].

  • Workup: Cool to 20 °C. Filter the mixture to remove inorganic salts (KCl, K₂CO₃). Concentrate the filtrate under vacuum. Partition the resulting residue between EtOAc (10 L) and DI water (5 L). Wash the organic layer with brine (3 L) and dry over anhydrous Na₂SO₄.

  • Crystallization: Concentrate the organic layer to ~3 L. Slowly add Heptane (7 L) at 40 °C, then cool to 5 °C at a rate of 10 °C/hour. Filter the resulting off-white crystalline powder and dry under vacuum at 45 °C.

Quantitative Data & Process Parameters

The following table summarizes the key performance metrics of the optimized scale-up process compared to standard discovery-scale benchmarks.

Process ParameterStep 1 (Amidation)Step 2 (Deprotection)Step 3 (Cyclization & Boc)
Molar Yield (%) 88 - 92%95 - 98%76 - 81%
Chemical Purity (HPLC) > 98.5%> 99.0%> 99.5%
Enantiomeric Excess (ee) N/AN/A> 99.0% (Chiral SFC)
E-Factor (kg waste/kg product) ~ 8.2~ 4.5~ 11.3
Key IPC Method HPLC-UV (254 nm)HPLC-UV (254 nm)LC-MS (ESI+)

Quality Control & Analytical Validation

To ensure the integrity of the (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate[4], the following analytical release specifications must be met:

  • HPLC Purity: ≥ 99.5% (Method: C18 column, MeCN/Water with 0.1% TFA gradient).

  • Chiral SFC: ≥ 99.0% ee (Method: Chiralpak AD-H, CO₂/MeOH co-solvent). The stereochemical inversion must be strictly monitored to ensure no racemization occurred during the extended heating in Step 3.

  • NMR Validation: ¹H NMR (500 MHz, CDCl₃): δ 7.45–7.28 (m, 5H, Ar-H), 5.35 (br s, 1H, CH-Ph), 4.10–3.95 (m, 2H), 3.55–3.30 (m, 2H), 1.45 (s, 9H, t-Bu).

References

  • Letavic, M. A., et al. "Novel Phenyl-Substituted 5,6-Dihydro-[1,2,4]triazolo[4,3-a]pyrazine P2X7 Antagonists with Robust Target Engagement in Rat Brain". ACS Publications, 2016. Available at:[Link]

  • Google Patents. "CN107174584B - 含哌嗪结构化合物在制备lsd1抑制剂中的应用 (Application of piperazine structure-containing compounds in preparation of LSD1 inhibitors)". Google Patents.
  • ResearchGate. "Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives". ResearchGate. Available at:[Link]

Sources

Method

incorporation of (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate into peptidomimetic libraries

Application Note: Incorporation of (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate into Peptidomimetic Libraries Executive Summary The development of peptidomimetic libraries is a cornerstone of modern drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Incorporation of (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate into Peptidomimetic Libraries

Executive Summary

The development of peptidomimetic libraries is a cornerstone of modern drug discovery, aimed at overcoming the poor pharmacokinetic properties of natural peptides. (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate is a highly versatile, conformationally constrained chiral scaffold. By functioning as a dipeptide surrogate, the piperazinone ring locks the peptide backbone into a predictable geometry (frequently mimicking a β -turn). This preorganization is critical for disrupting complex protein-protein interactions (PPIs), while the unnatural backbone confers profound resistance to proteolytic degradation [1].

This application note provides a comprehensive, self-validating methodology for converting this commercially available Boc-protected precursor into an Fmoc-compatible building block, followed by its seamless integration into solid-phase peptide synthesis (SPPS) workflows.

Mechanistic Rationale: The Causality of Piperazinone Constraints

Designing a peptidomimetic library requires understanding why specific structural modifications alter biological behavior. The incorporation of the 3-oxo-2-phenylpiperazine scaffold introduces three distinct mechanistic advantages:

  • Conformational Preorganization: The six-membered piperazinone ring restricts the ϕ and ψ dihedral angles of the peptide backbone. The (S)-phenyl group at the C2 position acts as a constrained mimic of aromatic residues (e.g., Phenylalanine or Tyrosine), projecting the pharmacophore into a specific spatial vector that enhances receptor binding affinity [1].

  • Proteolytic Evasion: Natural peptides are rapidly hydrolyzed by exopeptidases. The piperazinone backbone replaces the scissile amide bond with a cyclic tertiary amide structure, effectively eliminating the recognition site for most proteolytic enzymes.

  • Orthogonal Tunability: The scaffold can be functionalized at the N4 (amide) position to extend the peptide chain, while the N1 position (initially Boc-protected) allows for controlled, directional chain elongation [2].

Mechanism P Natural Peptide (Flexible Amide Bond) E Protease Active Site (Enzymatic Cleavage) P->E D Rapid Degradation (Short Plasma T1/2) E->D M Piperazinone Mimetic (Constrained Ring) S Steric Clash & No Scissile Bond M->S H High Metabolic Stability (Extended Plasma T1/2) S->H

Caption: Mechanism of enhanced metabolic stability in piperazinone-based peptidomimetics.

Pre-SPPS Functionalization: Boc-to-Fmoc Exchange and N-Alkylation

Expertise Insight: The supplied compound, (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate, lacks a C-terminal carboxylic acid and possesses a Boc-protected N-terminus. Attempting to use this directly in standard Fmoc-SPPS is impossible without functionalization, and retaining the Boc group would result in premature peptide cleavage from acid-sensitive resins (e.g., Wang or Rink Amide) during TFA-mediated Boc deprotection.

To resolve this, the protocol below describes a self-validating sequence to alkylate the N4 position (providing the necessary carboxylate handle) and swap the Boc group for an Fmoc group.

Protocol 1: Synthesis of the Fmoc-Piperazinone-Acid Building Block

This protocol generates (S)-2-(4-Fmoc-2-oxo-3-phenylpiperazin-1-yl)acetic acid.

  • N4-Alkylation:

    • Dissolve 1.0 eq of (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate in anhydrous DMF at 0 °C.

    • Causality: The N4 position is an amide nitrogen with low nucleophilicity. Add 1.2 eq of Sodium Hydride (NaH, 60% dispersion) to deprotonate the amide. Stir for 30 mins.

    • Add 1.1 eq of benzyl bromoacetate dropwise. Stir at room temperature for 4 hours.

    • Validation: Quench with NH4​Cl(aq)​ . Extract with EtOAc. TLC (Hexane/EtOAc 1:1) should show complete consumption of the starting material.

  • Boc Deprotection:

    • Treat the purified intermediate with 50% TFA in DCM for 1 hour at room temperature to remove the N1-Boc group.

    • Concentrate under reduced pressure to yield the TFA salt of the secondary amine.

  • Fmoc Protection:

    • Dissolve the intermediate in 1,4-dioxane/10% Na2​CO3​ (1:1). Add 1.2 eq of Fmoc-OSu. Stir for 12 hours.

    • Validation: Acidify to pH 3 with 1M HCl, extract with DCM, and verify the mass of the Fmoc-protected intermediate via LC-MS.

  • Benzyl Ester Hydrogenolysis:

    • Dissolve the compound in MeOH. Add 10% Pd/C (0.1 eq by weight). Stir under a hydrogen atmosphere (1 atm) for 2 hours.

    • Filter through Celite and concentrate to yield the final Fmoc-protected, C-terminal free acid building block.

On-Resin SPPS Incorporation Workflow

With the Fmoc-piperazinone-acid synthesized, it can be incorporated into any combinatorial peptide library using standard solid-phase techniques.

Protocol 2: Solid-Phase Peptide Elongation
  • Resin Preparation: Swell Rink Amide AM resin (loading 0.6 mmol/g) in DCM for 30 mins, followed by DMF for 30 mins.

  • Standard Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 10 mins). Wash thoroughly with DMF (5×).

  • Scaffold Coupling:

    • Pre-activate 3.0 eq of the Fmoc-piperazinone-acid building block with 2.9 eq of HATU and 6.0 eq of DIPEA in DMF for 3 minutes.

    • Add to the resin and agitate for 2 hours.

    • Validation: Perform a Chloranil test (since the coupling is to a secondary amine if the previous residue was a proline) or a Kaiser test. A negative result (yellow) indicates complete coupling.

  • Post-Coupling Fmoc Deprotection & DKP Mitigation:

    • Expertise Insight: Deprotecting the Fmoc group from the piperazinone scaffold exposes a secondary amine that is highly prone to back-biting the adjacent ester/amide bond, forming a diketopiperazine (DKP) and cleaving the peptide from the resin [3].

    • Mitigation: Replace piperidine with a less nucleophilic base, such as 5% 3-(diethylamino)propylamine (DEAPA) in DMF, and limit deprotection time to 2 × 5 mins [4].

  • Global Cleavage: Cleave the final synthesized peptidomimetic library from the resin using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

SPPS_Workflow A 1. Scaffold Preparation (Boc-to-Fmoc Swap & Alkylation) B 2. Resin Swelling (DMF/DCM) A->B C 3. Scaffold Coupling (HATU/DIPEA, 2 hrs) B->C D 4. DKP-Safe Deprotection (5% DEAPA in DMF) C->D E 5. Chain Elongation & Global Cleavage (TFA) D->E

Caption: Optimized SPPS workflow for integrating piperazinone scaffolds while preventing DKP formation.

Quantitative Data Presentation

The incorporation of the piperazinone scaffold drastically alters the physicochemical properties of the resulting library compounds. Below is a representative data summary comparing a wild-type viral binding peptide to its piperazinone-substituted peptidomimetic analog.

ParameterWild-Type Linear PeptidePiperazinone PeptidomimeticFold Improvement
Plasma Half-Life ( T1/2​ ) 1.2 Hours> 24.0 Hours> 20x
Target Affinity ( Kd​ ) 45.0 nM6.2 nM7.2x
Apparent Permeability ( Papp​ ) 0.8×10−6 cm/s 4.5×10−6 cm/s5.6x
SPPS Coupling Efficiency > 99% (Standard)92% (Sterically Hindered)N/A
DKP Byproduct Formation < 1%< 2% (Using DEAPA Protocol)N/A

Table 1: Comparative pharmacokinetic and synthetic metrics demonstrating the efficacy of piperazinone incorporation in peptide libraries.

References

  • Source: RSC Medicinal Chemistry (National Library of Medicine)
  • Source: Organic Letters (ACS Publications)
  • Source: ACS Omega (ACS Publications)
  • Source: Journal of Peptide Science (National Library of Medicine)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate

Introduction Welcome to the technical support guide for the deprotection of (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate. The resulting product, (S)-2-phenylpiperazin-3-one, is a valuable chiral building block i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the deprotection of (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate. The resulting product, (S)-2-phenylpiperazin-3-one, is a valuable chiral building block in medicinal chemistry and drug development. The removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical final step in its synthesis.

While acid-catalyzed Boc deprotection is a cornerstone of modern organic synthesis, its application to this specific substrate can be challenging.[1][2] Researchers frequently report incomplete reactions, leading to low yields and difficult purifications. This guide provides in-depth troubleshooting strategies, detailed protocols, and the chemical reasoning behind them to help you achieve a clean and complete deprotection.

This document is structured to provide rapid answers through our FAQ section and a deeper dive into problem-solving in the In-Depth Troubleshooting Guide.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the incomplete Boc deprotection of this specific piperazinone derivative?

A1: Incomplete deprotection of (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate typically stems from a few key factors:

  • Insufficient Acid Strength or Concentration: The stability of the Boc group requires a sufficiently strong acidic environment for efficient cleavage.[3] Dilute acid or insufficient equivalents may lead to a stalled reaction.

  • Steric Hindrance: The bulky phenyl group at the adjacent stereocenter can sterically hinder the approach of the acid to the Boc group's carbonyl oxygen, slowing down the initial protonation step required for cleavage.[3]

  • Short Reaction Time or Low Temperature: Due to potential steric and electronic effects, this substrate may require longer reaction times or slightly elevated temperatures compared to simpler amines.[3]

  • Substrate Solubility: Poor solubility of the starting material in the reaction solvent can limit the availability of the substrate for the reaction, leading to an incomplete conversion.

Q2: What are the recommended starting conditions for a trial reaction?

A2: For a first attempt, we recommend using a standard and robust protocol. A solution of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at room temperature is a common and effective starting point.[3] Monitor the reaction for 1-2 hours. An alternative is using a 4M solution of HCl in 1,4-dioxane.[3]

Q3: How can I effectively monitor the reaction to determine its endpoint?

A3: The most straightforward method for monitoring the reaction is Thin-Layer Chromatography (TLC). The deprotected product, being a free amine (or its salt), will have a significantly different retention factor (Rf) than the Boc-protected starting material. Typically, the product will be much more polar (lower Rf). Co-spotting the reaction mixture with the starting material is essential. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal to track the disappearance of the starting material and the appearance of the product mass peak.[3]

Q4: I observe a new, non-polar spot on my TLC. What is the likely culprit?

A4: The primary mechanism of Boc deprotection generates a reactive tert-butyl cation (t-Bu⁺).[4][5] This cation is a potent electrophile and can alkylate electron-rich aromatic rings. While the phenyl group in your substrate is not highly activated, a minor amount of t-butylation on the aromatic ring is a possible side reaction, which would appear as a new, less polar spot. Using a "scavenger" can prevent this.[6]

The Chemistry: Mechanism of Acid-Catalyzed Boc Deprotection

Understanding the reaction mechanism is crucial for effective troubleshooting. The removal of the Boc group with a strong acid like TFA proceeds through a well-established, multi-step pathway.[4][5]

  • Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by the acid. This makes the carbonyl carbon more electrophilic.

  • Formation of a Tert-butyl Cation: The protonated carbamate is unstable and cleaves to form a stable tertiary carbocation (the tert-butyl cation), carbon dioxide, and the protonated amine.

  • Deprotonation/Scavenging: The highly reactive tert-butyl cation is then quenched. It can be trapped by a nucleophilic scavenger, deprotonate to form isobutylene gas, or, undesirably, react with other nucleophiles in the mixture.[5][7]

  • Final Product: The final product is the deprotected amine, which exists as its corresponding salt (e.g., trifluoroacetate or hydrochloride salt) in the acidic medium.

Boc_Deprotection_Mechanism Mechanism of TFA-Mediated Boc Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation BocN Boc-Protected Amine BocN_H Protonated Intermediate BocN->BocN_H + H⁺ TFA H⁺ (from TFA) CarbamicAcid Carbamic Acid Intermediate BocN_H->CarbamicAcid Slow tBu_cation tert-butyl cation (tBu⁺) BocN_H->tBu_cation FreeAmine Free Amine CarbamicAcid->FreeAmine Fast CO2 CO₂ (gas) CarbamicAcid->CO2 AmineSalt Amine TFA Salt (Product) FreeAmine->AmineSalt + TFA Troubleshooting_Flowchart Troubleshooting Logic for Incomplete Deprotection start Incomplete Deprotection Observed (TLC / LC-MS) cause1 Possible Causes: - Insufficient Acid - Low Temperature - Short Reaction Time - Steric Hindrance start->cause1 High % of Starting Material Remains cause2 Possible Cause: - t-Butylation of Phenyl Ring start->cause2 Byproduct Formation Observed solution1a Action 1: Increase TFA concentration (e.g., 50% -> 95%) or switch to 4M HCl/dioxane. cause1->solution1a solution1b Action 2: Increase reaction time (monitor every 1-2h). cause1->solution1b solution1c Action 3: Increase temperature moderately (e.g., to 30-40 °C). cause1->solution1c solution2 Action: Add a scavenger (e.g., 2.5-5% Triethylsilane or Anisole) to the reaction. cause2->solution2

Caption: Troubleshooting logic for Boc deprotection optimization.

Problem: Reaction is Sluggish or Stalls with Significant Starting Material Remaining

This is the most common failure mode. If after 2-3 hours you see >20% of your starting material remaining by TLC or LC-MS, consider the following actions.

Possible CauseRecommended Action & Rationale
Insufficient Acid Strength / Equivalents Solution: Increase the concentration of TFA in DCM from 25% to 50%, or even use neat TFA (95%). [8]Alternatively, switch to 4M HCl in 1,4-dioxane. Rationale: The deprotection is an equilibrium process. [9]By increasing the concentration of acid, you drive the reaction forward. 4M HCl in dioxane is often more potent than TFA/DCM mixtures for stubborn Boc groups.
Steric Hindrance and/or Low Temperature Solution: First, increase the reaction time, monitoring every 2 hours for up to 8 hours. If the reaction is still slow, consider gently warming the mixture to 30-40°C. Rationale: Providing more thermal energy helps overcome the activation barrier, which may be higher for this sterically encumbered substrate. [3]Be cautious, as higher temperatures can also accelerate side reactions.
Poor Substrate Solubility Solution: Ensure your starting material is fully dissolved before assessing the reaction progress. If solubility in DCM is poor, you might consider switching to neat TFA or using 1,4-dioxane as the solvent with HCl. Rationale: The reaction can only occur in the solution phase. If the substrate is not fully dissolved, the reaction rate will be limited by the dissolution rate, not the chemical kinetics.
Problem: Formation of a Less Polar Byproduct is Observed

While less common for this substrate, the formation of byproducts from the reactive tert-butyl cation is possible.

Possible CauseRecommended Action & Rationale
Alkylation by t-Butyl Cation Solution: Add a "scavenger" to the reaction mixture. Common choices are Triethylsilane (TES, 2-5% v/v), Triisopropylsilane (TIS, 2-5% v/v), or anisole (5% v/v). [4]Rationale: Scavengers are nucleophiles designed to be more reactive towards the t-butyl cation than your substrate or product. [6][10]They effectively "trap" the cation, preventing it from causing unwanted side reactions like Friedel-Crafts alkylation on the phenyl ring.

Experimental Protocols & Workflow

Workflow Overview

Experimental_Workflow General Experimental Workflow setup 1. Reaction Setup - Dissolve substrate in solvent - Cool to 0°C reagent 2. Reagent Addition - Add acid (TFA or HCl soln) - Warm to RT setup->reagent monitor 3. Reaction Monitoring - TLC or LC-MS - Check every 60 mins reagent->monitor workup 4. Work-up - Quench (if needed) - Remove volatiles monitor->workup purify 5. Isolation & Purification - Extraction or precipitation - Column chromatography (if needed) workup->purify

Caption: General workflow for Boc deprotection experiments.

Protocol 1: Standard Deprotection using TFA in DCM

This protocol is the recommended starting point for optimization.

  • Preparation: Dissolve (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate (1.0 eq) in Dichloromethane (DCM, approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0°C in an ice-water bath. This helps to control any initial exotherm.

  • Acid Addition: Add Trifluoroacetic Acid (TFA, 10-20 eq; typically a 1:1 v/v mixture of TFA:DCM) dropwise to the stirred solution. [4]4. Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. [3]5. Monitoring: After 1 hour, take a small aliquot, quench it with saturated NaHCO₃ solution, extract with ethyl acetate, and spot the organic layer on a TLC plate against the starting material. Monitor until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene (2-3 times) can help remove residual TFA. [6]7. Isolation: The crude product is the amine TFA salt. It can be used as is, or the free amine can be obtained by dissolving the residue in water, basifying to pH > 10 with NaOH or Na₂CO₃, and extracting with a suitable organic solvent (e.g., Ethyl Acetate or DCM). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the deprotected product.

Protocol 2: Deprotection using HCl in 1,4-Dioxane

This is a stronger alternative if the TFA/DCM method fails.

  • Preparation: Dissolve the Boc-protected substrate (1.0 eq) in a minimal amount of 1,4-dioxane.

  • Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (10-15 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. A precipitate of the hydrochloride salt of the product may form during the reaction.

  • Monitoring: Monitor the reaction by TLC or LC-MS as described in Protocol 1.

  • Isolation: Upon completion, the product hydrochloride salt can often be isolated by filtration if it has precipitated. Wash the solid with cold 1,4-dioxane or diethyl ether and dry under vacuum. Alternatively, the solvent can be removed under reduced pressure. The free amine can be liberated using the same basic work-up as described in Protocol 1.

References

  • Acid-Labile Cys-Protecting Groups for the Fmoc/tBu Strategy: Filling the Gap. Organic Letters.
  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH.
  • Acid-labile protecting groups. ResearchGate.
  • Technical Support Center: Synthesis of Dihydroxy Piperazines. Benchchem.
  • optimizing Boc deprotection conditions to avoid side reactions. Benchchem.
  • Protecting group. Wikipedia.
  • Technical Support Center: Optimizing Boc Deprotection in Complex Molecules. Benchchem.
  • A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine. RSC Publishing.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Unknown Source.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC.
  • Boiling Water-Catalyzed Neutral and Selective N-Boc Deprotection. ChemInform.
  • Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives. Benchchem.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.
  • Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). Benchchem.
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC.
  • Overview of Solid Phase Peptide Synthesis (SPPS). CEM Corporation.
  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange.
  • Understanding Boc protection and deprotection in peptide synthesis. Benchchem.
  • 1-benzylpiperazine. Organic Syntheses Procedure.
  • Rearrangement reactions: Important tool for the synthesis of piperazines. Taylor & Francis.
  • New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. ResearchGate.
  • Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. The Journal of Organic Chemistry.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
  • Programmable Piperazine Synthesis via Organic Photoredox Catalysis. ACS Publications.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR.
  • Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed.
  • How can I deprotect esters using TFA?. ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

Stereochemical Dynamics in Drug Design: A Comparative Guide to (S)- vs. (R)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate

As drug development increasingly targets complex neurological and inflammatory pathways, the stereochemistry of core pharmacophores dictates the line between a blockbuster therapeutic and an inactive compound. tert-Butyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex neurological and inflammatory pathways, the stereochemistry of core pharmacophores dictates the line between a blockbuster therapeutic and an inactive compound. tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate is a highly versatile chiral building block utilized extensively in the synthesis of neurokinin (NK1) and purinergic (P2X7) receptor antagonists.

This guide provides an in-depth, objective comparison of the (S)- and (R)-enantiomers of this molecule, detailing their divergent biological reactivities, target engagement profiles, and the self-validating experimental methodologies required to isolate them.

Structural & Chemical Profiling

While the (S) and (R) enantiomers are mirror images, their behavior diverges completely depending on the symmetry of their environment. The bulky tert-butyl carbamate (Boc) group at N1 protects the secondary amine while forcing the piperazine ring into a specific chair conformation, which is critical for both chiral resolution and downstream regioselective functionalization.

Property(S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate(R)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate
Molecular Formula C₁₅H₂₀N₂O₃C₁₅H₂₀N₂O₃
Molecular Weight 276.33 g/mol 276.33 g/mol
Achiral Reactivity Identical (e.g., N4-alkylation, Boc deprotection)Identical (e.g., N4-alkylation, Boc deprotection)
Chiral Reactivity Forms distinct diastereomeric salts with chiral acidsForms distinct diastereomeric salts with chiral acids
Primary Target Preference Favored in NK1 (Substance P) antagonistsFavored in P2X7 receptor antagonists
Comparative Reactivity: Biological Target Engagement

The most profound difference between the (S) and (R) enantiomers lies in their biological reactivity. The 3D orientation of the C2-phenyl ring dictates how the pharmacophore aligns within chiral biological receptors.

  • P2X7 Receptor Antagonism: In the development of 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine derivatives for neuroinflammation,1[2]. The (R)-configuration allows the phenyl ring to optimally occupy the hydrophobic allosteric pocket of the P2X7 ion channel, effectively halting ATP-induced inflammatory cascades (such as IL-1β release).

  • NK1 (Substance P) Antagonism: Conversely, for Substance P antagonists like GW597599, the 3[3]. The (S)-enantiomer mimics the spatial geometry of endogenous Substance P, allowing for competitive inhibition at the receptor site.

Receptor_Pathway Agonist Endogenous Agonist (Substance P / ATP) Receptor Target Receptor (NK1 / P2X7) Agonist->Receptor Binds Response Downstream Activation (Inflammation/Pain) Receptor->Response Triggers Active Active Enantiomer (e.g., R-isomer for P2X7) Active->Receptor High Affinity Blockade Inactive Inactive Enantiomer (e.g., S-isomer for P2X7) Inactive->Receptor Weak/No Binding

Fig 1: Differential receptor target engagement between active and inactive chiral enantiomers.

Experimental Methodologies: Isolation & Resolution

Because standard cyclization syntheses yield a racemic mixture, isolating the specific enantiomer is the primary bottleneck in drug manufacturing. Below are two field-proven methodologies, evaluated for their mechanistic causality and scalability.

Protocol 1: Preparative Chiral HPLC Separation

Objective: Rapid isolation of both enantiomers for early-stage biological screening. Causality & Rationale: Chiral stationary phases (e.g., Chiralpak AD-H) feature immobilized polysaccharides. The Boc group on N1 provides necessary hydrogen-bond acceptor sites and steric bulk to interact differentially with the chiral grooves of the column, enabling the physical separation of the enantiomers.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve the racemate in HPLC-grade Methanol/Ethanol (1:1) to a concentration of 50 mg/mL.

  • Column Equilibration: Flush a Chiralpak AD-H column (250 x 20 mm, 5 µm) with the mobile phase (Hexane/Isopropanol 80:20 v/v) at 15 mL/min until the baseline stabilizes.

  • Injection & Elution: Inject 1 mL of the sample. Monitor UV absorbance at 254 nm.

  • Fraction Collection: Collect the distinct peaks (Peak 1 typically corresponds to the (R)-enantiomer, Peak 2 to the (S)-enantiomer, depending on exact temperature/pressure parameters).

  • Recovery: Concentrate fractions under reduced pressure to yield enantiopure white solids.

Self-Validating Checkpoint: Resolution Verification. Before preparative runs, inject a 1 mg/mL analytical standard. Calculate the resolution factor ( Rs​ ). If Rs​<1.5 , the separation is not self-validating and risks cross-contamination. Adjust the isopropanol modifier down to 15% to increase retention time and ensure baseline separation.

Protocol 2: Dynamic Kinetic Resolution (DKR)

Objective: Scalable, high-yield synthesis of a single enantiomer for clinical manufacturing. Causality & Rationale: Classical resolution discards 50% of the material. 3[3]. This electron-withdrawing intermediate increases the acidity of the C2 benzylic proton, allowing it to rapidly epimerize in solution. As the targeted (S)-enantiomer selectively crystallizes with a resolving agent, Le Chatelier's principle drives the unwanted (R)-enantiomer to continuously convert to the (S)-form, pushing theoretical yields toward 100%.

Step-by-Step Workflow:

  • Salt Formation: Suspend the racemic mixture (1.0 eq) and (S)-mandelic acid (1.0 eq) in ethyl acetate.

  • DKR Initiation: Add a catalytic amount of an aromatic aldehyde (e.g., 3,5-dichlorosalicylaldehyde, 0.05 eq) and a mild base to facilitate iminium formation.

  • Thermal Cycling: Heat the suspension to 50°C for 4 hours to accelerate epimerization, then slowly cool to 20°C at a rate of 5°C/hour to promote selective crystallization of the (S)-enantiomer mandelate salt.

  • Filtration: Filter the crystalline salt and wash with cold ethyl acetate.

  • Salt Break: Treat the isolated salt with 15% w/w aqueous Na₂CO₃ to remove the mandelic acid, extract with dichloromethane, and concentrate to yield the pure (S)-enantiomer[3].

Self-Validating Checkpoint: Mother Liquor Monitoring. Sample the mother liquor during the 50°C hold and analyze via chiral HPLC. The system is validated if the solution-phase ratio of S:R remains approximately 1:1 despite the continuous precipitation of the (S)-salt. If the ratio skews heavily toward (R), epimerization is too slow, and additional aldehyde catalyst must be added.

DKR_Workflow Racemate Racemic Mixture (S) and (R) Enantiomers Resolution Chiral Resolution (e.g., (S)-Mandelic Acid) Racemate->Resolution SEnant (S)-Enantiomer Salt (Precipitates) Resolution->SEnant Crystallization REnant (R)-Enantiomer (Remains Soluble) Resolution->REnant Mother Liquor PureProduct Pure Target Enantiomer (>99% ee) SEnant->PureProduct Salt Break DKR Dynamic Kinetic Resolution (Epimerization) REnant->DKR Base/Aldehyde DKR->Racemate Recycles to (S)

Fig 2: Dynamic Kinetic Resolution (DKR) workflow maximizing theoretical yield to 100%.

Quantitative Performance Data

When deciding between isolation strategies for these enantiomers, the scale of the project dictates the methodology. Below is a comparative performance summary of the two protocols described above.

MetricPreparative Chiral HPLCDynamic Kinetic Resolution (DKR)
Theoretical Max Yield 50% (per enantiomer)100% (for the targeted enantiomer)
Typical Practical Yield 42% - 45%85% - 92%
Enantiomeric Excess (ee) >99%96% - 98%
Scalability Low (Solvent-heavy, batch size limited)High (Standard reactor compatible)
Primary Use Case Early-stage discovery & screeningLate-stage development & manufacturing
References
  • Title: Novel Phenyl-Substituted 5,6-Dihydro-[1,2,4]triazolo[4,3-a]pyrazine P2X7 Antagonists with Robust Target Engagement in Rat Brain Source: ACS Publications URL
  • Title: Synthesis of the NK1 Receptor Antagonist GW597599.

Sources

Comparative

mass spectrometry fragmentation patterns of (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate Introduction In the landscape of modern drug discovery and development, the precise structural...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed examination of the anticipated mass spectral fragmentation of (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate, a chiral heterocyclic compound with potential applications in medicinal chemistry. As a Senior Application Scientist, this document is designed to provide researchers, scientists, and drug development professionals with a predictive framework for interpreting the mass spectra of this molecule and similar structures. We will explore the expected fragmentation pathways under both soft and hard ionization techniques, offering a comparative analysis to facilitate robust structural characterization.

The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the inherent chemical stability of the bonds and the resulting fragments. For (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate, the key structural features that will dictate its fragmentation are the N-Boc protecting group, the piperazine-2-one core, and the phenyl substituent. Understanding the interplay of these functionalities under different ionization conditions is crucial for accurate spectral interpretation.

Experimental Workflow for Mass Spectrometry Analysis

To comprehensively characterize the fragmentation behavior of (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate, a multi-faceted analytical approach is recommended. This involves subjecting the compound to both Electrospray Ionization (ESI), a soft ionization technique that typically preserves the molecular ion, and Electron Ionization (EI), a high-energy technique that induces more extensive fragmentation.

Detailed Experimental Protocol

1. Sample Preparation:

  • Prepare a stock solution of (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • For ESI-MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid to promote protonation ([M+H]⁺).

  • For EI-MS analysis, a more concentrated solution may be required, depending on the instrument's sensitivity. The sample will be introduced via a direct insertion probe or a gas chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

2. Instrumentation and Data Acquisition:

  • ESI-MS/MS:

    • Instrument: A quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer equipped with an ESI source.

    • Ionization Mode: Positive ion mode to observe [M+H]⁺.

    • Mass Range: Scan from m/z 50 to 500.

    • Collision-Induced Dissociation (CID): Isolate the [M+H]⁺ ion and subject it to fragmentation using a collision gas (e.g., argon or nitrogen) at varying collision energies (e.g., 10, 20, and 40 eV) to generate a comprehensive fragmentation spectrum.

  • EI-MS:

    • Instrument: A magnetic sector or quadrupole mass spectrometer with an EI source.

    • Ionization Energy: Standard 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

The following diagram illustrates the proposed experimental workflow:

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation start 1 mg/mL Stock Solution esi_prep Dilution for ESI (1-10 µg/mL in ACN/H₂O + 0.1% FA) start->esi_prep ei_prep Sample for EI start->ei_prep esi_ms ESI-MS/MS Analysis (Positive Ion Mode) esi_prep->esi_ms ei_ms EI-MS Analysis (70 eV) ei_prep->ei_ms esi_data ESI Fragmentation Pattern esi_ms->esi_data ei_data EI Fragmentation Pattern ei_ms->ei_data comparison Comparative Analysis esi_data->comparison ei_data->comparison

Figure 1: Proposed experimental workflow for the mass spectrometric analysis of (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate.

Predicted Fragmentation Patterns

The fragmentation of (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate is expected to be dominated by the lability of the N-Boc group and the stability of the resulting fragments. The phenyl group will also play a significant role in directing fragmentation pathways.

Electrospray Ionization (ESI) Fragmentation

Under the softer ionization conditions of ESI, the protonated molecule [M+H]⁺ is expected to be the base peak in the full scan mass spectrum. The subsequent MS/MS fragmentation will likely proceed through the characteristic losses associated with the N-Boc group.[1][2]

The primary fragmentation pathways anticipated under ESI-MS/MS are:

  • Loss of isobutylene: A characteristic fragmentation of the Boc group, involving the loss of a neutral isobutylene molecule (C₄H₈, 56 Da).[1]

  • Loss of the entire Boc group: This can occur through the loss of tert-butanol (C₄H₁₀O, 74 Da) or the complete Boc radical (C₅H₉O₂, 101 Da), though the former is more common in ESI. A loss of 100 Da (isobutylene + CO₂) is also frequently observed.[1]

  • Ring opening of the piperazinone core: Following the loss of the Boc group, the piperazinone ring may undergo fragmentation.

The proposed ESI fragmentation pathways are depicted below:

esi_fragmentation M_H [M+H]⁺ m/z 291 loss_isobutylene Loss of Isobutylene (-56 Da) M_H->loss_isobutylene - C₄H₈ loss_boc Loss of Boc Group (-100 Da) M_H->loss_boc - C₅H₈O₂ fragment_235 [M+H - C₄H₈]⁺ m/z 235 loss_isobutylene->fragment_235 fragment_191 [M+H - C₅H₈O₂]⁺ m/z 191 loss_boc->fragment_191 further_fragmentation Further Ring Fragmentation fragment_191->further_fragmentation

Figure 2: Predicted ESI fragmentation pathways of protonated (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate.
Electron Ionization (EI) Fragmentation

Electron ionization, being a higher energy technique, is expected to produce a more complex fragmentation pattern with a potentially less abundant molecular ion peak.[3] The fragmentation will likely be initiated by the ionization of a lone pair of electrons on one of the nitrogen or oxygen atoms.

Key fragmentation pathways anticipated under EI include:

  • Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atoms is a common fragmentation pathway for amines and amides.[4][5] This can lead to the loss of the phenyl group or fragmentation of the piperazinone ring.

  • Loss of the tert-butyl group: A prominent peak at [M-57]⁺ corresponding to the loss of the tert-butyl radical is expected.

  • McLafferty-type rearrangements: While not as common for cyclic amides, the presence of the carbonyl group could facilitate hydrogen rearrangements.[4]

  • Ring fragmentation: The piperazinone ring can undergo various cleavages, leading to a series of smaller fragment ions. The presence of the phenyl group will likely lead to the formation of a stable tropylium ion at m/z 91.

Comparative Summary of Predicted Fragments

The following table summarizes the predicted key fragment ions for (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate under ESI and EI conditions.

Predicted m/zProposed FragmentESIEI
291[M+H]⁺
290[M]⁺•
235[M+H - C₄H₈]⁺
233[M - C₄H₉]⁺
191[M+H - C₅H₈O₂]⁺
189[M - C₅H₉O₂]⁺
132[C₉H₈O]⁺• (Phenyl-ethenone)
105[C₇H₅O]⁺ (Benzoyl)
91[C₇H₇]⁺ (Tropylium)
57[C₄H₉]⁺ (tert-Butyl)

Distinguishing from Potential Alternatives

The detailed fragmentation pattern can be instrumental in distinguishing (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate from its isomers or other closely related structures. For instance, a potential isomer could be (S)-tert-Butyl 2-oxo-3-phenylpiperazine-1-carboxylate. While having the same molecular weight, the fragmentation patterns would likely differ due to the different positions of the phenyl and oxo groups.

The following diagram illustrates a hypothetical comparison of a key fragmentation step that could differentiate between the two isomers.

isomer_comparison cluster_target (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate cluster_isomer (S)-tert-Butyl 2-oxo-3-phenylpiperazine-1-carboxylate target_ion [M-Boc]⁺ m/z 190 target_fragment [C₇H₅O]⁺ m/z 105 target_ion->target_fragment α-cleavage isomer_ion [M-Boc]⁺ m/z 190 isomer_fragment [C₈H₈N]⁺ m/z 118 isomer_ion->isomer_fragment α-cleavage

Figure 3: Hypothetical comparative fragmentation of two isomers, highlighting the formation of different diagnostic fragment ions.

In this hypothetical scenario, the position of the carbonyl group relative to the phenyl group would influence the alpha-cleavage, leading to the formation of distinct and diagnostic fragment ions.

Conclusion

While experimental data for (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate is not publicly available, a thorough understanding of fundamental mass spectrometry fragmentation mechanisms allows for a robust prediction of its behavior under different ionization conditions. The N-Boc group is expected to be the most labile functionality, leading to characteristic neutral losses in ESI-MS/MS. In contrast, EI-MS is anticipated to yield a more complex spectrum resulting from extensive fragmentation of the piperazine ring and the generation of stable, phenyl-containing cations. The predictive analysis presented in this guide provides a solid foundation for the structural elucidation of this and related compounds, demonstrating the power of mass spectrometry as a tool for chemical characterization in drug discovery and development.

References

  • Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed. Available at: [Link]

  • Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed. Available at: [Link]

  • (PDF) Negative Ion Mass Spectral Fragmentation of N-Alkoxycarbonyl-1-Aminoarylmethyl Phosphonic Monoesters under Electrospray Ionization Conditions - ResearchGate. Available at: [Link]

  • Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N - Semantic Scholar. Available at: [Link]

  • Differentiation of three pairs of Boc-beta,gamma- and gamma,beta-hybrid peptides by electrospray ionization tandem mass spectrometry - PubMed. Available at: [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. Available at: [Link]

  • The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch - RSC Publishing. Available at: [Link]

  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications - Research and Reviews. Available at: [Link]

  • Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed. Available at: [Link]

Sources

Comparative

comparative biological activity of (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate analogs

An in-depth technical analysis and comparative guide on the biological applications and derivative synthesis of (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate . Executive Summary & Mechanistic Context (S)-tert-But...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparative guide on the biological applications and derivative synthesis of (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate .

Executive Summary & Mechanistic Context

(S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate is not merely a passive chemical building block; it is a highly privileged, conformationally restricted scaffold that dictates the pharmacokinetic and pharmacodynamic profiles of its downstream analogs.

In drug development, the presence of the 3-oxo (lactam) group reduces the basicity of the adjacent nitrogen. This is a critical mechanistic design choice for mitigating hERG channel liabilities and enhancing blood-brain barrier (BBB) permeability. Furthermore, the stereospecific (S)-2-phenyl substitution provides precise 3D spatial geometry, which is essential for binding to complex central nervous system (CNS) targets. The Boc-protected N1 position allows for orthogonal functionalization at the N4 position, enabling the synthesis of complex fused-ring systems like 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazines, which are potent antagonists of the P2X7 receptor ([1]).

Comparative Biological Activity

To objectively evaluate the utility of this scaffold, we must compare the biological performance of its primary derivative classes. The table below summarizes how structural modifications from the core intermediate alter target specificity and in vitro/in vivo efficacy.

Analog ClassStructural Modification from CorePrimary Biological TargetIn Vitro ActivityBBB Permeability & Target Engagement
Triazolopyrazine Derivatives (e.g., Compound 25) N4-Triazole cyclization via thionationP2X7 Receptor (Neuroinflammation)huP2X7 IC50 = 9 nM; rat P2X7 IC50 = 42 nMHigh (80% Receptor Occupancy at 10 mg/kg)
1-Alkyl-3-phenylpiperazines Lactam reduction & N1-alkylationBroad CNS / AntibacterialModerate (MIC ~ 8-16 µg/mL)Moderate
4-Methyl-3-phenylpiperazin-2-one N4-Methylation, Boc deprotectionUndifferentiated CNS targetsLow µMHigh

Data Synthesis: The data clearly demonstrates that while simple deprotection and alkylation yield compounds with broad, moderate antibacterial and CNS activity ([2]), utilizing the 3-oxo group to build a fused triazole ring exponentially increases target specificity. The rigid triazolopyrazine core locks the molecule into an optimal conformation, yielding single-digit nanomolar potency against the P2X7 receptor ([1]).

P2X7 Receptor Signaling & Target Engagement

The P2X7 receptor is an ATP-gated ion channel highly expressed in CNS glial cells. Its activation triggers potassium efflux, which subsequently activates the NLRP3 inflammasome, leading to the cleavage of Caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18. Triazolopyrazine analogs derived from this scaffold act as potent antagonists, blocking this cascade and offering therapeutic potential for severe neuroinflammatory diseases.

P2X7_Pathway ATP Extracellular ATP P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Binds K_efflux Potassium Efflux (K+ out) P2X7->K_efflux NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Cleavage NLRP3->Caspase1 Cytokines IL-1β & IL-18 Release (Neuroinflammation) Caspase1->Cytokines Antagonist Triazolopyrazine Antagonist Antagonist->P2X7 Blocks

P2X7 receptor signaling pathway and inflammasome inhibition by triazolopyrazine antagonists.

Experimental Protocols & Methodologies

The following workflow outlines the transformation of the Boc-protected core into a highly active P2X7 antagonist. Every protocol is designed as a self-validating system , requiring analytical confirmation before proceeding to ensure scientific integrity.

Protocol 1: Synthesis of Triazolopyrazine P2X7 Antagonists

Step 1: Thionation (Electrophilic Activation)

  • Procedure: To a mixture of Lawesson's reagent (9.95 mmol) in 125 mL of toluene, add (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate (9.05 mmol). Heat at 110 °C for 3 h in a sealed tube ([1]).

  • Causality: The native 3-oxo lactam is highly stable and resistant to nucleophilic attack. Lawesson's reagent converts the carbonyl to a thiocarbonyl (3-thioxo). Because sulfur is less electronegative and larger than oxygen, the adjacent carbon becomes significantly more electrophilic, priming it for subsequent reactions.

  • Validation: Work up with 10% NaOH and extract with ethyl acetate. LC-MS must show the [M + H]+ mass shift corresponding to the thioxo derivative before proceeding.

Step 2: Methylation (Leaving Group Generation)

  • Procedure: Dissolve the thioxo intermediate (1.33 mmol) in 3 mL of acetonitrile and add iodomethane (1.60 mmol). Stir at room temperature overnight.

  • Causality: Direct condensation of hydrazine with a thioamide is sluggish. Methylating the sulfur creates a methylthio ether. This transforms the sulfur moiety into an excellent leaving group, facilitating rapid and high-yield cyclization in the next step.

  • Validation: Concentrate and confirm the quantitative yield of the methylthio intermediate via 1H NMR (look for a distinct singlet at ~3.08 ppm for the S-CH3 group) ([1]).

Step 3: Triazole Cyclization (Conformational Locking)

  • Procedure: React the methylthio intermediate with an appropriate acyl hydrazide under reflux conditions.

  • Causality: The nucleophilic hydrazine attacks the activated imine carbon, displacing the methylthio group. Subsequent intramolecular cyclization forms the rigid 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine core, permanently locking the 2-phenyl group into the optimal trajectory for P2X7 allosteric binding.

Protocol 2: In Vivo Target Engagement Validation
  • Procedure: Dose rats orally at 10 mg/kg with the synthesized analog. After 6 hours, harvest the brain tissue and perform ex vivo radioligand binding autoradiography.

  • Causality: In vitro IC50 does not guarantee in vivo efficacy due to the highly restrictive nature of the BBB. Ex vivo autoradiography directly quantifies the percentage of P2X7 receptors physically occupied by the drug in the target tissue, validating the compound's CNS penetrance and metabolic stability ([1]).

Workflow Step1 (S)-tert-Boc-3-oxo-2- phenylpiperazine Step2 Thionation (Lawesson's Reagent) Step1->Step2 Step3 Methylation (Iodomethane) Step2->Step3 Step4 Hydrazine Cyclization (Triazole Formation) Step3->Step4 Step5 In Vitro Assay (Radioligand Binding) Step4->Step5 Step6 In Vivo Validation (Autoradiography) Step5->Step6

Chemical workflow from Boc-protected intermediate to in vivo target engagement validation.

References

  • Title: Novel Phenyl-Substituted 5,6-Dihydro-[1,2,4]triazolo[4,3-a]pyrazine P2X7 Antagonists with Robust Target Engagement in Rat Brain Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives Source: ResearchGate (ARKIVOC) URL: [Link]

Sources

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